molecular formula C11H21NO2S B13643284 tert-butyl(3R)-3-(sulfanylmethyl)piperidine-1-carboxylate

tert-butyl(3R)-3-(sulfanylmethyl)piperidine-1-carboxylate

Cat. No.: B13643284
M. Wt: 231.36 g/mol
InChI Key: CTGQIKIVZPEWJZ-SECBINFHSA-N
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Description

tert-Butyl (3R)-3-(sulfanylmethyl)piperidine-1-carboxylate: is an organic compound that features a piperidine ring substituted with a sulfanylmethyl group and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3R)-3-(sulfanylmethyl)piperidine-1-carboxylate typically involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the sulfanylmethyl group. The reaction conditions often include the use of base catalysts and solvents such as dichloromethane or tetrahydrofuran.

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes, which offer advantages in terms of efficiency and scalability. Flow microreactors, for example, can be used to introduce the tert-butoxycarbonyl group into various organic compounds in a more sustainable manner .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (3R)-3-(sulfanylmethyl)piperidine-1-carboxylate can undergo several types of chemical reactions, including:

    Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the tert-butyl ester group.

    Substitution: The sulfanylmethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Deprotected piperidine derivatives.

    Substitution: Piperidine derivatives with new functional groups.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl (3R)-3-(sulfanylmethyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules

Biology: In biological research, this compound can be used to study the effects of sulfanylmethyl groups on biological systems. It may serve as a model compound for investigating the interactions of sulfur-containing groups with biological targets.

Medicine: In medicinal chemistry, tert-butyl (3R)-3-(sulfanylmethyl)piperidine-1-carboxylate may be explored for its potential pharmacological properties. Its structural features could be modified to develop new therapeutic agents.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of tert-butyl (3R)-3-(sulfanylmethyl)piperidine-1-carboxylate involves its interaction with molecular targets through its sulfanylmethyl and piperidine groups. These interactions can affect various biochemical pathways, depending on the specific application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors, leading to changes in their activity.

Comparison with Similar Compounds

  • tert-Butyl 4-amino-1-piperidinecarboxylate
  • tert-Butyl 4-hydroxy-1-piperidinecarboxylate
  • tert-Butyl 4-methyl-1-piperidinecarboxylate

Comparison: tert-Butyl (3R)-3-(sulfanylmethyl)piperidine-1-carboxylate is unique due to the presence of the sulfanylmethyl group, which imparts distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers different possibilities for functionalization and application in various fields.

Properties

Molecular Formula

C11H21NO2S

Molecular Weight

231.36 g/mol

IUPAC Name

tert-butyl (3R)-3-(sulfanylmethyl)piperidine-1-carboxylate

InChI

InChI=1S/C11H21NO2S/c1-11(2,3)14-10(13)12-6-4-5-9(7-12)8-15/h9,15H,4-8H2,1-3H3/t9-/m1/s1

InChI Key

CTGQIKIVZPEWJZ-SECBINFHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H](C1)CS

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CS

Origin of Product

United States

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